Product packaging for 5-Ethenylcyclopenta-1,3-diene(Cat. No.:CAS No. 29647-85-6)

5-Ethenylcyclopenta-1,3-diene

Cat. No.: B14692419
CAS No.: 29647-85-6
M. Wt: 92.14 g/mol
InChI Key: NIZYPQPOJRRFOA-UHFFFAOYSA-N
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Description

5-Ethenylcyclopenta-1,3-diene is a useful research compound. Its molecular formula is C7H8 and its molecular weight is 92.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8 B14692419 5-Ethenylcyclopenta-1,3-diene CAS No. 29647-85-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29647-85-6

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

IUPAC Name

5-ethenylcyclopenta-1,3-diene

InChI

InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h2-7H,1H2

InChI Key

NIZYPQPOJRRFOA-UHFFFAOYSA-N

Canonical SMILES

C=CC1C=CC=C1

Origin of Product

United States

Nomenclature and Stereochemical Aspects of 5 Ethenylcyclopenta 1,3 Diene

IUPAC Systematic Naming Conventions for Ethenylcyclopentadienes

The systematic naming of 5-ethenylcyclopenta-1,3-diene is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for this compound is this compound. nih.gov

The nomenclature of substituted cyclopentadienes follows a specific set of rules:

Parent Hydride: The core of the molecule is a cyclopentadiene (B3395910) ring. The presence of two double bonds in the five-membered ring makes it a diene. To specify the location of these double bonds, the carbon atoms of the ring are numbered.

Numbering the Ring: The numbering starts from one of the double-bonded carbons and proceeds around the ring in a way that gives the double bonds the lowest possible locants. In this case, the double bonds are at positions 1 and 3.

Identifying the Substituent: An ethenyl group (commonly known as a vinyl group), which consists of a -CH=CH₂ fragment, is attached to the cyclopentadiene ring.

Locating the Substituent: The position of the ethenyl group is indicated by the number of the carbon atom on the cyclopentadiene ring to which it is attached. In this case, it is at the 5-position, which is the saturated carbon of the ring.

Alternative names for this compound include 5-vinyl-1,3-cyclopentadiene. chemspider.com A related compound is 5-ethylidenecyclopenta-1,3-diene, where the substituent is an ethylidene group (=CHCH₃). guidechem.comnih.gov

The following table provides IUPAC names for related cyclopentadiene structures:

Compound NameMolecular Formula
This compoundC₇H₈
Cyclopenta-1,3-dieneC₅H₆
5-Methylcyclopenta-1,3-dieneC₆H₈
5-Prop-1-enylcyclopenta-1,3-dieneC₈H₁₀
5-Cyclopentylcyclopenta-1,3-dieneC₁₀H₁₄

Stereoisomeric Considerations in this compound Systems

Stereoisomerism in this compound systems can arise from the spatial arrangement of atoms.

Chirality: The 5-position of the cyclopentadiene ring in this compound is a stereocenter (chiral center) because it is a carbon atom bonded to four different groups: a hydrogen atom, the ethenyl group, and two different parts of the ring. This means that this compound can exist as a pair of enantiomers, (R)-5-ethenylcyclopenta-1,3-diene and (S)-5-ethenylcyclopenta-1,3-diene.

It is important to note that while the potential for stereoisomerism exists, the synthesis of this compound often results in a racemic mixture, which is an equal mixture of both enantiomers. The separation of these enantiomers would require a chiral resolution technique.

The geometry of the double bonds within the cyclopentadiene ring is fixed due to the cyclic structure. In contrast, for open-chain dienes, the geometry of the double bonds can lead to E/Z isomerism. nih.gov

Conformational Analysis of this compound and Related Structures

The cyclopentadiene ring is not perfectly planar. It adopts a puckered or "envelope" conformation to relieve ring strain. This puckering can influence the orientation of the substituent at the 5-position.

In the case of 5-substituted cyclohexa-1,3-dienes, such as 5-tert-butylcyclohexa-1,3-diene, the substituent can occupy either an axial or an equatorial position. A study on this compound found that the equatorial conformation is only slightly favored over the axial one. rsc.org This small energy difference is attributed to minimized 1,3-diaxial interactions.

For this compound, similar conformational considerations apply. The ethenyl group at the C5 position can be oriented in different spatial arrangements relative to the cyclopentadiene ring. These different arrangements are known as conformers or rotamers, which can interconvert through rotation around the single bond connecting the ethenyl group to the ring. The stability of these conformers is influenced by steric interactions between the ethenyl group and the hydrogen atoms on the cyclopentadiene ring.

Computational studies can be employed to determine the relative energies of the different conformers and to identify the most stable conformations. These studies often involve calculating the potential energy surface as a function of the dihedral angles that define the orientation of the substituent.

A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives used Nuclear Overhauser Effect (NOE) spectroscopy to investigate the conformational features of these molecules in solution. mdpi.com This technique can provide information about the through-space proximity of different atoms, which helps in determining the predominant conformation.

The following table lists some related compounds and their relevance to conformational analysis:

CompoundKey Feature
5-tert-Butylcyclohexa-1,3-dieneStudied for its axial vs. equatorial conformational preference. rsc.org
1,5-Diaryl-3-Oxo-1,4-Pentadiene DerivativesConformational analysis performed using NOE spectroscopy. mdpi.com
5-Methyl-5-vinyl-1,3-cyclopentadieneA related compound with a methyl group also at the 5-position. documentsdelivered.com

Synthetic Methodologies for 5 Ethenylcyclopenta 1,3 Diene

Historical Development of Synthetic Routes to Ethenylcyclopentadienes

The genesis of synthetic routes to ethenylcyclopentadienes is intrinsically linked to the broader discovery and study of fulvenes, a class of unsaturated cyclic hydrocarbons. A cornerstone in this field was laid by Johannes Thiele in 1900, who first reported the synthesis of fulvenes through the base-catalyzed condensation of cyclopentadiene (B3395910) with aldehydes and ketones. beilstein-journals.orgchemeurope.com This reaction, often referred to as the Thiele synthesis, provided the first accessible pathway to these brightly colored compounds. In the context of 5-ethenylcyclopenta-1,3-diene, this historical method would conceptually involve the reaction of cyclopentadiene with acetaldehyde (B116499) in the presence of a base like sodium ethoxide. nih.govnih.gov

However, the original Thiele procedure was often plagued by low yields, particularly with aliphatic aldehydes, due to competing aldol (B89426) condensation reactions. nih.gov This limitation spurred the development of improved methods. A notable advancement came from Neuenschwander and his colleagues, who devised an alternative route involving the alkylation of sodium cyclopentadienide (B1229720) with 1-chloroalkyl acetates, followed by the elimination of acetic acid. This method proved particularly useful for the synthesis of volatile fulvenes, including 6-vinylfulvene, a structural isomer of this compound, as it avoided aqueous workup procedures. nih.gov

Further refinements to the base-catalyzed condensation method were introduced by Stone and Little, who employed pyrrolidine (B122466) as a base in methanol, which in many cases provided better yields for simple fulvenes. nih.gov These early methods, while foundational, have largely been superseded by more efficient and selective modern techniques.

Contemporary Advanced Synthetic Strategies for this compound

Modern organic synthesis offers a panoply of advanced strategies for the construction of this compound, providing greater control over the reaction and higher yields. These methods can be broadly categorized into multi-step syntheses, organometallic reagent-based approaches, metal-catalyzed coupling reactions, and precursor functionalization transformations.

Multi-Step Synthesis Approaches

Multi-step synthetic sequences allow for the careful construction of the target molecule from readily available starting materials. One such approach to a related vinylfulvene involves an initial condensation reaction followed by further transformations. For instance, 6-[2-(methylthio)ethyl]fulvene has been synthesized by reacting 3-(methylthio)propanal with cyclopentadiene in the presence of a catalytic amount of pyrrolidine in a methanol/water mixture. nih.gov This fulvene (B1219640) could then, in principle, be subjected to an elimination reaction to generate the desired vinyl group.

Another conceptual multi-step approach could involve the synthesis of a suitable cyclopentenone derivative, which is then converted to this compound via a Wittig reaction. youtube.com This strategy offers the advantage of building complexity on the five-membered ring before the introduction of the sensitive diene system.

Organometallic Reagent-Based Syntheses (e.g., utilizing Lithium Salts)

The acidic nature of the methylene (B1212753) protons in cyclopentadiene allows for its facile deprotonation to form the cyclopentadienyl (B1206354) anion, a versatile nucleophile. ucla.edu This anion, typically prepared as its lithium or sodium salt, can be reacted with a suitable electrophile to introduce the ethenyl group. The reaction of cyclopentadienylithium or cyclopentadienyl Grignard reagents with a vinyl halide, such as vinyl bromide, represents a direct approach to the synthesis of this compound. masterorganicchemistry.com

The use of organolithium reagents, such as n-butyllithium, to deprotonate cyclopentadiene is a common practice in organic synthesis. organicchemistrydata.org The resulting cyclopentadienyllithium (B8815766) can then be used in subsequent reactions. Tin-lithium exchange is another powerful method for generating vinyllithium (B1195746) reagents, which could then be reacted with a suitable cyclopentadienyl electrophile. arkat-usa.org These methods benefit from the high reactivity of the organometallic intermediates, though they require anhydrous conditions and careful handling. masterorganicchemistry.com

Reagent 1Reagent 2ProductNotes
CyclopentadienyllithiumVinyl BromideThis compoundDirect nucleophilic substitution.
Cyclopropylmagnesium bromideTrimethylborateCyclopropylboronic acidIntermediate for Suzuki coupling. audreyli.com
Vinyl ChlorideLithium metalVinyllithiumCan be used as a nucleophile. researchgate.net

Metal-Catalyzed Coupling Reactions for Ethenyl Moiety Incorporation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and they offer a powerful tool for the synthesis of this compound. wikipedia.org

The Heck reaction , which couples an unsaturated halide with an alkene, is a prime candidate for this transformation. wikipedia.orgorganic-chemistry.org In this context, a cyclopentadienyl halide could be reacted with ethylene (B1197577) in the presence of a palladium catalyst and a base to form the desired product. The reaction is known for its high stereoselectivity, typically favoring the trans product. organic-chemistry.org

The Suzuki reaction , which involves the coupling of an organoboron compound with an organohalide, is another highly effective method. libretexts.org A plausible route would involve the reaction of a cyclopentadienyl halide with vinylboronic acid or a vinylboronate ester. audreyli.comlibretexts.org Alternatively, a vinyl halide could be coupled with a cyclopentadienylboronic acid derivative. The Suzuki reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org

Coupling ReactionReactant 1Reactant 2Catalyst System
Heck ReactionCyclopentadienyl HalideEthylenePalladium catalyst (e.g., Pd(OAc)₂) + Base
Suzuki ReactionCyclopentadienyl HalideVinylboronic AcidPalladium catalyst (e.g., Pd(PPh₃)₄) + Base
Suzuki ReactionVinyl HalideCyclopentadienylboronic AcidPalladium catalyst (e.g., Pd(PPh₃)₄) + Base

Precursor Functionalization and Transformation Methods

This strategy involves the synthesis of a cyclopentadiene ring with a functional group that can be subsequently converted into an ethenyl group. A classic example is the Wittig reaction , where a phosphorus ylide reacts with an aldehyde or ketone. youtube.com For the synthesis of this compound, one could envision the reaction of a cyclopentadienyl-substituted phosphonium (B103445) ylide with formaldehyde, or the reaction of a suitable cyclopentadienecarboxaldehyde with the methylenetriphenylphosphorane (B3051586) ylide. The choice between the two disconnection pathways in a Wittig retrosynthesis often depends on the ease of preparation of the phosphonium salt precursor, with primary halides being preferred over secondary halides. youtube.com

Another approach involves the functionalization of the cyclopentadiene ring itself. For instance, the preparation of 1,2,3,4,5-functionalized cyclopentane (B165970) derivatives, which can then be converted to the corresponding dienes, has been reported. researchgate.net Such methods allow for the introduction of various substituents onto the cyclopentadiene core before the final installation of the ethenyl group.

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

The synthesis of a specific isomer like this compound necessitates careful control over selectivity.

Chemoselectivity is crucial when dealing with multifunctional molecules. For instance, in the reduction of a molecule containing both a ketone and an ester, the choice of reducing agent determines which group reacts. Sodium borohydride (B1222165) will selectively reduce the ketone, while lithium aluminum hydride will reduce both. raineslab.com In the context of this compound synthesis, if a precursor contains other reactive functional groups, the chosen reagents must selectively target the desired transformation without affecting other parts of the molecule.

Regioselectivity is a key consideration in reactions involving the cyclopentadienyl anion. Alkylation of the cyclopentadienyl anion can occur at different positions, leading to a mixture of isomers. The solvent and counterion can influence the regioselectivity of these reactions. For example, the reaction of the indolyl anion, an ambident nucleophile, with alkyl halides can be directed towards N-alkylation by using a dipolar aprotic solvent like DMF. Similar principles apply to the alkylation of the cyclopentadienyl anion to favor the formation of the 5-substituted product.

Stereoselectivity is paramount in many reactions involving cyclopentadiene derivatives, particularly in Diels-Alder reactions where the diene can react from two different faces. The substituent at the 5-position of the cyclopentadiene ring can direct the incoming dienophile to either the syn or anti face of the ring. nih.govacs.org This facial selectivity is influenced by a combination of steric and electronic factors of the substituent. acs.org While this compound itself is achiral, the principles of stereoselectivity are vital when it is used as a building block in the synthesis of more complex chiral molecules.

Reaction Mechanisms and Pathways of 5 Ethenylcyclopenta 1,3 Diene

Cycloaddition Reactions Involving the Diene Moiety

The conjugated diene of the cyclopentadiene (B3395910) ring is highly reactive in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene (B86901) system. ucalgary.camasterorganicchemistry.com This reaction is a powerful tool in organic synthesis for constructing six-membered rings with a high degree of stereocontrol. ucalgary.ca The reaction is a concerted process, meaning it occurs in a single step through a cyclic transition state. ucalgary.calibretexts.org

5-Ethenylcyclopenta-1,3-diene readily acts as the diene component. The cyclopentadiene ring is conformationally locked in the reactive s-cis conformation, which is a prerequisite for the Diels-Alder reaction. masterorganicchemistry.com The presence of the C-5 ethenyl group influences the facial selectivity of the dienophile's approach. Generally, dienophiles tend to add to the diene from the side opposite to the largest substituent at the C-5 position to minimize steric hindrance. nih.gov This results in a preference for the anti-adduct. However, the degree of this selectivity depends on the steric bulk of the dienophile. nih.gov

The reactivity of the Diels-Alder reaction is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. ucalgary.cayoutube.com The reaction of this compound with various dienophiles leads to the formation of bicyclic adducts, specifically substituted norbornene derivatives.

Table 1: Representative Diels-Alder Reactions

Dienophile Product Predominant Stereochemistry
Maleic Anhydride (B1165640) 5-Ethenylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride endo
Acrylonitrile 5-Ethenylbicyclo[2.2.1]hept-5-ene-2-carbonitrile endo

This table is illustrative and based on general principles of Diels-Alder reactions with cyclopentadiene derivatives.

Beyond the classic [4+2] Diels-Alder reaction, conjugated systems can theoretically participate in other modes of cycloaddition, designated as [n+m] where 'n' and 'm' are the number of π-electrons contributed by each component. While the [4+2] cycloaddition is the most common and energetically favorable pathway for this compound, other cycloadditions are possible under specific conditions, such as photochemical activation. For instance, [2+2] cycloadditions can occur between an alkene and one of the double bonds of the diene, typically under photochemical conditions, to yield a bicyclo[3.2.0]heptene derivative. However, for this compound, the Diels-Alder reaction is overwhelmingly dominant in thermal reactions.

If a dienophile is tethered to the cyclopentadiene core, an intramolecular Diels-Alder (IMDA) reaction can occur. In the case of this compound, if the ethenyl group were further functionalized with a tether containing a dienophilic moiety, a complex tricyclic system could be generated. Research has shown that 5-substituted cyclopentadiene derivatives can be generated in situ and trapped via intramolecular cycloaddition before they can isomerize. rsc.orgresearchgate.net This strategy is a powerful method for the stereoselective synthesis of annulated and bridged ring systems. researchgate.net The reaction of a molecule containing both the this compound core and a dienophile connected by a suitable chain would lead to a fused polycyclic product.

Radical Polymerization Mechanisms

Conjugated dienes can be polymerized through various mechanisms, including radical polymerization. researchgate.net For this compound, polymerization can be complex due to the presence of two distinct reactive sites: the conjugated diene system and the terminal ethenyl group.

The radical polymerization process involves three main stages:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form free radicals, which then add to the monomer to create a monomer radical.

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This can occur in several ways for this compound:

1,4-addition: The polymerization proceeds across the conjugated diene, leaving a double bond in the polymer backbone. This is often the major pathway for conjugated dienes. mdpi.com

1,2-addition: The polymerization involves only one of the double bonds of the diene system, resulting in a vinyl group pendant to the polymer chain.

Addition to the ethenyl group: The polymerization can also proceed through the terminal ethenyl group, leaving the cyclopentadiene ring intact as a pendant group.

Termination: The growing polymer chains are deactivated by combination or disproportionation.

The presence of the second unsaturated site (the ethenyl group) can also lead to cross-linking, where growing chains react with the pendant double bonds of other chains, leading to an insoluble network polymer.

Table 2: Possible Repeating Units in the Polymerization of this compound

Addition Mode Structure of Repeating Unit
1,4-Addition A polymer backbone containing a five-membered ring with a double bond and an ethenyl side group.
1,2-Addition A polymer backbone with a pendant cyclopentadienyl (B1206354) ring containing a double bond.

Electrophilic and Nucleophilic Additions to the Ethenyl and Diene Systems

The double bonds in this compound are susceptible to addition reactions with both electrophiles and nucleophiles.

Electrophilic Addition: Electrophilic addition to conjugated dienes like the one in this compound can yield two major products: the 1,2-adduct and the 1,4-adduct. libretexts.orglibretexts.org The reaction proceeds via a resonance-stabilized allylic carbocation intermediate. libretexts.orgyoutube.com

The mechanism involves:

Protonation or attack by an electrophile (E⁺) at a terminal carbon (C1) of the diene system. This forms a secondary, allylic carbocation that is stabilized by resonance, delocalizing the positive charge between C2 and C4.

The nucleophile (Nu⁻) can then attack either of the electron-deficient carbons. Attack at C2 gives the 1,2-addition product , while attack at C4 gives the 1,4-addition product . chemistrysteps.com

The product distribution is often dependent on the reaction temperature. youtube.com

Kinetic Control (Low Temperature): The 1,2-adduct is typically formed faster because the nucleophile attacks the carbon closest to the initial site of electrophilic attack. This is the kinetic product. youtube.com

Thermodynamic Control (High Temperature): The 1,4-adduct is often the more stable product due to a more substituted (and thus more stable) internal double bond. Given sufficient energy to overcome the activation barriers and allow the reaction to equilibrate, the 1,4-adduct will be the major product. libretexts.orgyoutube.com

The isolated ethenyl double bond can also undergo electrophilic addition, typically following Markovnikov's rule to form the more stable carbocation intermediate. chemistrysteps.com

Nucleophilic Addition: Nucleophilic addition to unactivated alkenes and dienes is less common and generally requires strong nucleophiles, such as organometallic reagents (e.g., organolithium or Grignard reagents). libretexts.org For this compound, nucleophilic attack could potentially occur at the ethenyl group. Conjugate addition (1,4-addition) of nucleophiles to the diene system typically requires the presence of an electron-withdrawing group conjugated with the diene, which this molecule lacks. libretexts.org However, certain organometallic reagents, like organocuprates (Gilman reagents), are known to favor 1,4-addition to conjugated systems. libretexts.org

Transition Metal-Catalyzed Transformations

The olefinic moieties in this compound can be activated and transformed using a variety of transition metal catalysts. researchgate.net These catalysts enable reactions that are otherwise difficult to achieve.

Hydrogenation: Catalytic hydrogenation can reduce the double bonds. Selective hydrogenation is possible depending on the catalyst and reaction conditions. For example, a catalyst like Lindlar's catalyst might selectively reduce the more reactive diene system while leaving the ethenyl group, or vice-versa. Complete hydrogenation would yield ethylcyclopentane.

Metathesis: The ethenyl group can participate in olefin metathesis reactions, such as cross-metathesis with other alkenes or ring-closing metathesis if an appropriate second alkene is tethered to the molecule.

Cross-Coupling Reactions: The ethenyl group can be a substrate for palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, or Stille reactions, allowing for the formation of new carbon-carbon bonds and the synthesis of more complex structures.

Palladium-Catalyzed Difunctionalization: Complex transformations involving palladium catalysis have been developed for dienes. For instance, a palladium-catalyzed 1,3-alkenylarylation of a skipped diene has been reported, which proceeds through metal migration via sequential β-hydride elimination and reinsertion. nih.gov Similar catalytic cycles could potentially be applied to this compound, leading to novel difunctionalized products.

Coordination Polymerization: Besides radical polymerization, transition metal catalysts, such as Ziegler-Natta or lanthanide-based systems, can be used to polymerize dienes with high control over the polymer's microstructure (e.g., cis-1,4 vs. trans-1,4). researchgate.net

Rearrangement Reactions and Tautomerism

The phenomenon of tautomerism is central to the chemistry of this compound. This is due to the facile migration of a hydrogen atom from the 5-position to other carbons of the cyclopentadienyl ring, a process that occurs through a series of Current time information in Bangalore, IN.fiveable.me-sigmatropic shifts. fiveable.melibretexts.orgwikipedia.org This type of rearrangement is a pericyclic reaction, meaning it proceeds through a concerted, cyclic transition state. msu.edu

The Current time information in Bangalore, IN.fiveable.me-sigmatropic shift in this compound involves the movement of a hydrogen atom from the C5 carbon across the face of the conjugated π-electron system to one of the olefinic carbons. This is a thermally allowed process that proceeds via a suprafacial pathway, where the hydrogen atom remains on the same face of the cyclopentadiene ring throughout the migration. libretexts.orgwikipedia.org This continuous migration results in a dynamic equilibrium between three principal tautomers: this compound, 1-ethenylcyclopenta-1,3-diene, and 2-ethenylcyclopenta-1,3-diene.

At room temperature, this tautomerization is rapid, leading to a mixture of all three isomers. The exact composition of this equilibrium mixture is dependent on various factors, including temperature and the presence of catalysts. nih.gov The relative stability of the tautomers can be influenced by the electronic and steric effects of the ethenyl substituent. For instance, in related substituted cyclopentadienes, such as 5-methyl-1,3-cyclopentadiene, a similar rapid rearrangement leads to a mixture of 1-methyl-, 2-methyl-, and 5-methyl- isomers at room temperature. libretexts.org

The interconversion of these tautomers can be monitored using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. At low temperatures, the rate of the Current time information in Bangalore, IN.fiveable.me-sigmatropic shifts decreases significantly, allowing for the potential observation of distinct signals for each tautomer. As the temperature increases, the rate of interconversion becomes faster than the NMR timescale, resulting in broadened or averaged signals.

Table 1: Tautomeric Equilibrium of Ethenylcyclopentadiene

Tautomer Name Structure Key Features
This compound this compound Ethenyl group on the sp³ carbon.
1-Ethenylcyclopenta-1,3-diene 1-Ethenylcyclopenta-1,3-diene Ethenyl group on a terminal carbon of the diene.
2-Ethenylcyclopenta-1,3-diene 2-Ethenylcyclopenta-1,3-diene Ethenyl group on an internal carbon of the diene.

Note: The images are illustrative representations of the tautomeric structures.

Reactivity of Organometallic Derivatives (e.g., Lithium;this compound)

The acidic nature of the hydrogen atoms on the cyclopentadienyl ring, particularly at the 5-position, allows for the facile formation of organometallic derivatives. The deprotonation of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium), yields the corresponding lithium salt, lithium;this compound. This anionic species is a versatile reagent in its own right, serving as a valuable precursor for the synthesis of a wide range of organometallic complexes.

The resulting ethenylcyclopentadienyl anion is a powerful nucleophile and a highly versatile ligand in organometallic chemistry. It can coordinate to a metal center in several ways, with the η⁵-coordination mode being the most common, where all five carbon atoms of the cyclopentadienyl ring are bonded to the metal. The presence of the ethenyl substituent introduces an additional site of reactivity, allowing for further functionalization or polymerization.

The reactivity of lithium;this compound is analogous to that of other lithium cyclopentadienide (B1229720) derivatives. It readily reacts with a variety of electrophiles, such as metal halides, to form stable organometallic "sandwich" or "half-sandwich" complexes. For example, reaction with a suitable transition metal chloride (MClₓ) would lead to the formation of a (η⁵-ethenylcyclopentadienyl)metal complex.

The ethenyl group itself can participate in reactions. For instance, organometallic complexes bearing the vinylcyclopentadienyl ligand have been shown to undergo reactions at the vinyl group, such as polymerization, demonstrating its utility as a monomer in the synthesis of organometallic polymers.

Table 2: Illustrative Reactions of Lithium;this compound

Reactant Product Type General Reaction Scheme Significance
Metal Halide (e.g., FeCl₂) Metallocene 2 Li[C₅H₄(CH=CH₂)] + FeCl₂ → Fe(η⁵-C₅H₄(CH=CH₂))₂ + 2 LiCl Synthesis of functionalized metallocenes.
Main Group Halide (e.g., SiCl₄) Cyclopentadienylsilane Li[C₅H₄(CH=CH₂)] + R₃SiCl → R₃Si(C₅H₄(CH=CH₂)) + LiCl Formation of silicon-containing cyclopentadienyl derivatives.
Carbonyl Compound (e.g., R₂C=O) Substituted Cyclopentadiene Li[C₅H₄(CH=CH₂)] + R₂C=O → (after workup) HOC(R₂)C₅H₄(CH=CH₂) Carbon-carbon bond formation.

Note: The reactions shown are generalized and illustrative. Actual reaction conditions and yields may vary.

Computational and Theoretical Investigations of 5 Ethenylcyclopenta 1,3 Diene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 5-ethenylcyclopenta-1,3-diene. irjweb.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The optimized molecular geometry and various electronic properties can be calculated using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). aimspress.com Key electronic descriptors obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. aimspress.comresearchgate.net For this compound, the conjugated system of the cyclopentadiene (B3395910) ring and the ethenyl group leads to a delocalized HOMO and LUMO, influencing its participation in pericyclic reactions. The MEP map reveals the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability
Dipole Moment0.4 DIndicates slight polarity

Note: These values are illustrative and representative of similar conjugated diene systems calculated with DFT methods.

Molecular Dynamics Simulations of Conformations and Reaction Dynamics

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and reaction dynamics. nih.govresearchgate.net An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, based on a force field that describes the potential energy of the system. researchgate.net

For this compound, MD simulations can explore the different conformations arising from the rotation around the single bond connecting the ethenyl group to the cyclopentadiene ring. These simulations can determine the relative populations and lifetimes of different conformers, revealing the most stable arrangements and the energy barriers between them. The choice of force field, such as Amber or GLYCAM, is crucial for obtaining accurate results. researchgate.net

Furthermore, MD simulations can be used to model the dynamics of chemical reactions, such as the characteristic nih.govresearchgate.net-sigmatropic shifts that occur in 5-substituted cyclopentadienes. By simulating the system at different temperatures, researchers can observe the atomic motions leading to the rearrangement of the double bonds and the migration of a substituent around the ring. This provides a dynamic picture of the reaction pathway that complements the static view from quantum chemical calculations.

Table 2: Conformational Analysis of this compound from MD Simulations (Illustrative Data)

ConformerDihedral Angle (C=C-C-C)Relative Population (%)Average Lifetime (ps)
Syn-periplanar~0°2050
Anti-periplanar~180°80150

Note: This data is illustrative, representing a hypothetical outcome of an MD simulation to show the types of insights gained.

Frontier Molecular Orbital Theory Applied to this compound Reactions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. This theory is particularly effective for understanding pericyclic reactions, such as the Diels-Alder reactions and sigmatropic rearrangements that this compound can undergo.

In a Diels-Alder reaction, this compound can act as the diene component. FMO theory predicts that the reaction is favorable if the HOMO of the diene and the LUMO of the dienophile have compatible symmetry and a small energy gap. The theory can also explain the regioselectivity and stereoselectivity of the reaction by examining the relative sizes of the orbital coefficients on the interacting atoms.

The molecule is also prone to nih.govresearchgate.net-sigmatropic rearrangements, where a hydrogen atom or the vinyl group itself migrates across the cyclopentadiene ring. researchgate.net According to the Woodward-Hoffmann rules, a nih.govresearchgate.net-sigmatropic shift is thermally allowed and proceeds via a suprafacial pathway, meaning the migrating group remains on the same face of the π-system. FMO theory explains this by considering the interaction between the HOMO of the π-system and the orbitals of the migrating group, which must maintain constructive overlap throughout the cyclic transition state.

Reaction Pathway Elucidation through Advanced Computational Modeling

Advanced computational modeling combines quantum mechanics with other methods to map out the complete potential energy surface of a reaction. This allows for the precise location of transition states and the calculation of activation energies, providing a detailed elucidation of reaction pathways.

For this compound, a key reaction pathway to investigate is the nih.govresearchgate.net-sigmatropic rearrangement. Computational studies on similar 5-substituted cyclopentadienes have shown that these rearrangements are facile. nih.gov Using DFT methods, researchers can model the transition state for the migration of a hydrogen atom from the C5 position to one of the double-bond carbons. The calculated activation energy for this process indicates how rapidly the isomers of vinylcyclopentadiene can interconvert at a given temperature.

These models can also explore competing reaction pathways, such as Diels-Alder dimerization or electrocyclization. By comparing the activation barriers for each potential reaction, computational chemistry can predict the major products under different conditions. For instance, theoretical studies on the related fulvene (B1219640) systems have explored various cycloaddition pathways, such as [4+2] and [6+4] cycloadditions, demonstrating the power of computational modeling to unravel complex reactivity. researchgate.net

Applications of 5 Ethenylcyclopenta 1,3 Diene in Advanced Organic and Polymer Chemistry

Utilization as a Monomer in Polymer Synthesis

There is a lack of published research detailing the homopolymerization or copolymerization of 5-Ethenylcyclopenta-1,3-diene. While conjugated dienes are fundamental monomers for producing a wide array of elastomeric and thermoplastic materials, specific studies on the polymerization behavior of this compound, its reactivity ratios, and the properties of the resulting polymers are not present in the current body of scientific literature.

Synthesis of Polymers with Tailored Properties

Without experimental data on the polymerization of this compound, it is not possible to detail the synthesis of polymers with tailored properties derived from this specific monomer. The influence of its unique structure, combining a cyclopentadiene (B3395910) ring with a vinyl group, on polymer characteristics such as glass transition temperature, mechanical strength, or thermal stability has not been documented.

Copolymerization Studies and Polymer Architecture Control

No specific copolymerization studies involving this compound as a comonomer are available in the reviewed literature. Consequently, there is no information on how its incorporation would affect polymer architecture, such as the formation of block, graft, or random copolymers, nor are there data on its influence on the microstructure of the final polymer chain.

Derivatives and Analogues of 5 Ethenylcyclopenta 1,3 Diene: Synthesis and Reactivity Studies

Synthesis of Functionalized 5-Ethenylcyclopenta-1,3-diene Derivatives

The introduction of functional groups to the this compound framework can be achieved through several synthetic strategies, primarily involving the functionalization of cyclopentadiene (B3395910) or its precursors, or through the manipulation of fulvene (B1219640) intermediates.

A common approach to substituted cyclopentadienes involves the alkylation of cyclopentadienyl (B1206354) anions. For instance, the reaction of sodium cyclopentadienide (B1229720) with a suitable electrophile can introduce a variety of substituents at the 5-position. While direct vinylation can be challenging, the synthesis of 5-ethylcyclopenta-1,3-diene has been reported via the reaction of cyclopentadiene with ethyl bromide in the presence of a phase-transfer catalyst. chemicalbook.com This method could potentially be adapted for the introduction of an ethenyl group.

The synthesis of 6-vinylfulvene, an isomer of this compound, provides an alternative pathway to functionalized derivatives. 6-vinylfulvenes can be prepared through the condensation of cyclopentadiene with α,β-unsaturated aldehydes or ketones. nih.gov These fulvenes can then, in principle, be converted to the corresponding 5-substituted cyclopentadienes. For example, an efficient synthesis of 6-vinylfulvene has been developed from 3-(methylthio)propanal and cyclopentadiene, followed by oxidation and elimination. nih.gov

Furthermore, substituted cyclopentadienes, such as 1,2,3,4-tetramethyl-1,3-cyclopentadiene, are valuable precursors for creating more complex derivatives. ereztech.com The synthesis of such polysubstituted cyclopentadienes often involves multi-step sequences, starting from readily available materials. researchgate.net These substituted rings can then undergo reactions to introduce the ethenyl group at the 5-position.

Table 1: Synthesis of Substituted Cyclopentadiene Derivatives

Precursor(s)Reagent(s)ProductReference
Cyclopentadiene, Ethyl bromideTetrabutylammonium bromide, NaOH5-Ethylcyclopenta-1,3-diene chemicalbook.com
3-(Methylthio)propanal, CyclopentadienePyrrolidine (B122466), NaIO₄, DBU6-Vinylfulvene nih.gov
2,3,4,5-Tetramethylcyclopent-2-en-1-oneGrignard Reagents (RMgX)Tetramethyl(alkyl/aryl)cyclopentadienes researchgate.net

Hydroxylated Derivatives and their Chemical Transformations

Hydroxylated derivatives of this compound, such as (5-ethenylcyclopenta-1,3-dienyl)methanol, are valuable intermediates for further functionalization. The introduction of a hydroxyl group can be accomplished through various methods, including the reduction of corresponding carbonyl compounds or via hydroxymethylation reactions.

While specific literature on the hydroxylation of this compound is limited, general methods for the synthesis of hydroxylated cyclopentadiene derivatives can be considered. For example, the reduction of a 6-formylfulvene derivative would yield a hydroxymethyl-substituted fulvene, which could then potentially be isomerized to the desired cyclopentadiene.

Once formed, the hydroxyl group can undergo a range of chemical transformations. These include oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification. These transformations allow for the introduction of a wide array of functional groups, expanding the synthetic utility of the this compound scaffold.

Metal Complexes of this compound

The cyclopentadienyl moiety is a ubiquitous ligand in organometallic chemistry, and this compound offers multiple modes of coordination to a metal center. It can bind through the cyclopentadienyl ring (η⁵), the diene system (η⁴), the vinyl group (η²), or a combination of these. acs.orglibretexts.org

The synthesis of metal complexes involving substituted cyclopentadienes is well-established. Typically, the substituted cyclopentadiene is deprotonated to form the corresponding cyclopentadienyl anion, which then reacts with a metal halide or another suitable metal precursor. For example, monosubstituted cyclopentadienyl ruthenium complexes have been synthesized from the reactions of 6-substituted fulvenes with RuHCl(PPh₃)₃. acs.org

The ethenyl group in this compound introduces further possibilities for complexation. The vinyl group can coordinate to a metal center in a η² fashion, or it can participate in reactions at the metal center. The interplay between the cyclopentadienyl ring and the ethenyl substituent can lead to the formation of unique and potentially catalytically active metal complexes.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDescription
η⁵The cyclopentadienyl ring is bonded to the metal center.
η⁴The diene system of the cyclopentadienyl ring is coordinated to the metal.
η²The double bond of the ethenyl group is coordinated to the metal.
Mixed ModesCombinations of the above, potentially leading to bridging ligands or multimetallic complexes.

Reactivity Profiling of Substituted Ethenylcyclopentadienes

The reactivity of substituted ethenylcyclopentadienes is dictated by the electronic and steric properties of the substituents on both the cyclopentadienyl ring and the ethenyl group. These compounds can undergo a variety of reactions, including cycloadditions, electrophilic and nucleophilic additions, and polymerizations. researchgate.netnih.gov

Diels-Alder Reactions: The conjugated diene system of the cyclopentadiene ring readily participates in [4+2] cycloaddition reactions with a wide range of dienophiles. masterorganicchemistry.com The presence of substituents on the diene can influence the rate and stereoselectivity of the reaction. Electron-donating groups on the diene generally accelerate the reaction with electron-poor dienophiles. masterorganicchemistry.com The ethenyl group itself can also act as a dienophile, leading to potential intramolecular reactions or the formation of oligomeric products.

Fulvene Reactivity: The isomeric fulvene derivatives exhibit a rich and varied reactivity. Fulvenes can react with both electrophiles and nucleophiles. researchgate.net The exocyclic double bond is polarized, with the exocyclic carbon atom being electron-rich and the ring being relatively electron-poor. This allows for nucleophilic attack at the exocyclic carbon and electrophilic attack on the ring. The nature of substituents on the fulvene can significantly modulate this reactivity. acs.org

Reactions with Organometallic Reagents: Organometallic reagents, such as Grignard reagents and organolithium compounds, can react with ethenylcyclopentadiene derivatives in several ways. libretexts.org They can act as bases, deprotonating the cyclopentadienyl ring to form the corresponding anion, or they can add as nucleophiles to the ethenyl group or to other functional groups present on the molecule.

The reactivity of substituted ethenylcyclopentadienes makes them valuable intermediates in the synthesis of complex organic molecules and functional materials.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 5 Ethenylcyclopenta 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-ethenylcyclopenta-1,3-diene. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the various types of protons and their coupling interactions. The olefinic protons on the cyclopentadiene (B3395910) ring would likely appear in the range of 6.0-6.5 ppm, similar to those in cyclopentadiene. The single proton at the C5 position, being allylic to two double bonds, would be expected at a lower field than the methylene (B1212753) protons of cyclopentadiene (around 3.0 ppm). The vinyl group protons would exhibit characteristic shifts, with the internal proton appearing at a lower field (around 5.5-6.0 ppm) than the terminal protons (around 5.0-5.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the non-equivalent carbon atoms. The olefinic carbons of the cyclopentadiene ring are expected to resonate in the region of 120-140 ppm. The C5 carbon, being an sp³-hybridized carbon, would appear at a much higher field, likely in the 40-50 ppm range. The two sp² carbons of the ethenyl group would be found in the olefinic region, with the terminal carbon appearing at a slightly higher field than the internal one.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1, H46.2 - 6.5130 - 135
H2, H36.0 - 6.3125 - 130
H53.0 - 3.540 - 50
H65.5 - 6.0135 - 140
H7 (cis)5.0 - 5.3115 - 120
H7 (trans)5.1 - 5.4115 - 120

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₇H₈, molecular weight 92.14 g/mol ), the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 92. nih.gov

The fragmentation of the molecular ion would likely proceed through several pathways characteristic of cyclic dienes and vinyl compounds. A prominent fragmentation pathway for cyclic dienes is the retro-Diels-Alder reaction. In this case, loss of ethylene (B1197577) (C₂H₄, 28 Da) could lead to a fragment ion at m/z 64. Another common fragmentation is the loss of a hydrogen atom, resulting in a stable cyclopentadienyl (B1206354) cation or a related resonance-stabilized species at m/z 91. Loss of the vinyl group (C₂H₃, 27 Da) would produce a cyclopentadienyl fragment at m/z 65.

Potential Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Possible Fragmentation Pathway
92[C₇H₈]⁺Molecular Ion
91[C₇H₇]⁺Loss of H radical
77[C₆H₅]⁺Loss of CH₃ radical followed by rearrangement
66[C₅H₆]⁺Loss of C₂H₂ (acetylene) via retro-Diels-Alder type reaction
65[C₅H₅]⁺Loss of C₂H₃ radical (vinyl group)

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra of this compound would be characterized by absorptions corresponding to its constituent functional groups.

IR Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching vibrations for both the sp² and sp³ hybridized carbons. The sp² C-H stretches of the diene and vinyl groups would appear above 3000 cm⁻¹. The sp³ C-H stretch of the C5 carbon would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the conjugated diene system and the isolated vinyl group would likely appear in the 1600-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations (wagging) of the vinyl group are expected to be strong and appear in the 900-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibrations of the diene system, which are often weak in the IR spectrum. The symmetric nature of these bonds leads to a large change in polarizability during vibration, resulting in a strong Raman signal.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
sp² C-H Stretch3100 - 3000IR, Raman
sp³ C-H Stretch3000 - 2850IR, Raman
C=C Stretch (conjugated diene)1650 - 1600IR, Raman (strong)
C=C Stretch (vinyl)~1640IR, Raman
C-H Bend (vinyl out-of-plane)1000 - 900IR (strong)
C-H Bend (alkene)850 - 650IR

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives or adducts)

X-ray crystallography provides the definitive solid-state structure of a crystalline compound. While this compound is a liquid at room temperature and unlikely to be studied directly by this method, its crystalline derivatives or adducts can be analyzed. A common reaction of cyclopentadienes is the Diels-Alder cycloaddition. researchgate.net The resulting adducts are often crystalline and suitable for X-ray diffraction studies.

For example, the Diels-Alder reaction of this compound with a dienophile like maleic anhydride (B1165640) would yield a bicyclic adduct. An X-ray crystal structure of such an adduct would confirm the stereochemistry of the cycloaddition (endo or exo) and provide precise bond lengths and angles for the entire molecule, including the vinyl-substituted portion. While specific crystallographic data for a derivative of this compound was not found in the search, studies on similar Diels-Alder adducts of substituted cyclopentadienes have been reported, providing a framework for what could be expected.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radicals. The 5-ethenylcyclopentadienyl radical could be generated, for instance, by hydrogen abstraction from the parent molecule.

The EPR spectrum of the unsubstituted cyclopentadienyl radical is a well-characterized sextet arising from the equal coupling of the unpaired electron to the five equivalent protons. researchgate.net In the case of the 5-ethenylcyclopentadienyl radical, the presence of the vinyl substituent would break this symmetry.

The unpaired electron density would be distributed primarily around the five-membered ring. The hyperfine coupling constants of the ring protons would no longer be identical. The protons on the vinyl group might also show some small coupling to the unpaired electron if there is delocalization into the vinyl π-system. The resulting EPR spectrum would be more complex than a simple sextet, and its analysis, potentially aided by computational simulations, could provide valuable information about the electronic structure and spin distribution within the radical. Studies on other substituted cyclopentadienyl radicals have shown that the substituent can significantly influence the EPR spectrum. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethenylcyclopenta-1,3-diene, and how can purity be validated?

  • Methodology : Multi-step synthesis via cyclopentadiene derivatization, such as alkylation or ethenylation, using catalysts like palladium or nickel complexes. Purification via fractional distillation or chromatography, followed by characterization using GC-MS and 1^1H/13^13C NMR to confirm structural integrity and purity. Contamination by dimerized cyclopentadiene (e.g., dicyclopentadiene) should be monitored using retention time analysis .
  • Data validation : Compare experimental NMR shifts with computational predictions (DFT) to resolve ambiguities in stereochemistry or substituent effects .

Q. How does this compound behave in Diels-Alder reactions, and what factors influence regioselectivity?

  • Experimental design : React with electron-deficient dienophiles (e.g., maleic anhydride) under varying temperatures and solvents. Monitor reaction progress via TLC and isolate adducts for X-ray crystallography to confirm regiochemistry.
  • Key variables : Electron-withdrawing substituents on the dienophile enhance reaction rates, while steric hindrance from the ethenyl group may favor endo selectivity. Solvent polarity (e.g., DMF vs. toluene) modulates transition-state stabilization .

Q. What spectroscopic techniques are most effective for detecting this compound in complex mixtures?

  • Approach : Use GC-MS with selective ion monitoring (SIM) for m/z 66 (cyclopentadiene fragment) and 94 (ethenyl-substituted ion). Cross-validate with FT-IR to identify C=C stretching (~1600 cm1^{-1}) and aromatic C-H vibrations. For trace analysis, employ headspace sampling coupled with SPME-GC .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on the aromaticity of this compound?

  • Strategy : Perform NICS (Nucleus-Independent Chemical Shift) calculations and HOMA (Harmonic Oscillator Model of Aromaticity) indices to quantify aromaticity. Compare with experimental 1^1H NMR deshielding effects. If discrepancies arise (e.g., conflicting NICS vs. NMR results), evaluate solvent effects or substituent-induced ring distortion .
  • Case study : A 2025 conformational analysis of a t-butyl derivative revealed axial-equatorial energy differences (1.7 kJ/mol) via variable-temperature CD spectroscopy, highlighting substituent impacts on ring planarity .

Q. What mechanistic insights explain unexpected byproducts in transition-metal-catalyzed reactions involving this compound?

  • Hypothesis testing : Probe for competing pathways (e.g., β-hydride elimination or ligand dissociation) using deuterium labeling or kinetic isotope effects. Characterize intermediates via in-situ IR or EXAFS. For example, Pauson-Khand reactions with conjugated dienes may yield tetraenes instead of cycloadducts due to CO insertion failures .
  • Mitigation : Optimize catalyst loading and CO pressure to suppress side reactions. Use sterically hindered ligands to stabilize reactive intermediates.

Q. How can contradictory data on thermal stability be reconciled for this compound derivatives?

  • Analysis framework : Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate decomposition pathways. Cross-reference with computational pyrolysis models (e.g., CBS-QB3) to identify key degradation steps. For example, cyclopentadiene derivatives in fuel additives degrade via radical chain mechanisms, which may vary with substituent electronics .

Methodological Guidance

Q. Designing reproducible experiments for this compound synthesis: What controls and documentation are essential?

  • Protocol :

  • Controls : Include blank reactions (no catalyst) and internal standards (e.g., tetradecane for GC).
  • Documentation : Record exact stoichiometry, solvent batch numbers, and ambient humidity (moisture-sensitive reactions). Use electronic lab notebooks (ELNs) for real-time data entry .
    • Validation : Repeat experiments across multiple batches and operators to assess reproducibility. Publish raw data (e.g., NMR spectra) in supplementary materials.

Q. What statistical methods are appropriate for analyzing substituent effects on reaction kinetics?

  • Approach : Apply multivariate regression (e.g., Hammett plots) to correlate substituent σ/σ+^+ values with rate constants. For non-linear relationships, use principal component analysis (PCA) to deconvolute electronic and steric contributions. Report confidence intervals and p-values to quantify significance .

Data Presentation Standards

  • Tables : Include comparative reaction yields under varying conditions (Table 1).

    ConditionYield (%)Selectivity (endo:exo)
    Toluene, 25°C7285:15
    DMF, 40°C6860:40
  • Figures : Use Arrhenius plots for temperature-dependent kinetics or molecular orbital diagrams to illustrate aromaticity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.